molecular formula C27H52ClNO B12768559 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride CAS No. 108736-89-6

2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride

Cat. No.: B12768559
CAS No.: 108736-89-6
M. Wt: 442.2 g/mol
InChI Key: LTKUIDBPDGIYIW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves multiple steps, starting with the formation of the tricyclic core. The key steps include:

    Formation of the tricyclic core: This is typically achieved through a Diels-Alder reaction, followed by hydrogenation.

    Introduction of the methylamino group: This step involves the reaction of the tricyclic core with methylamine under controlled conditions.

    Attachment of the tetradecyl chain: This is usually done through a Friedel-Crafts alkylation reaction.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For the initial formation of the tricyclic core.

    Continuous flow reactors:

    Crystallization: For the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of ketones or carboxylic acids.

    Reduction: Can lead to the formation of alcohols or amines.

    Substitution: Can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

2-(Methylamino)-alpha-tetradecyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

Properties

CAS No.

108736-89-6

Molecular Formula

C27H52ClNO

Molecular Weight

442.2 g/mol

IUPAC Name

1-[2-(methylamino)-2-adamantyl]hexadecan-2-ol;hydrochloride

InChI

InChI=1S/C27H51NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-26(29)21-27(28-2)24-17-22-16-23(19-24)20-25(27)18-22;/h22-26,28-29H,3-21H2,1-2H3;1H

InChI Key

LTKUIDBPDGIYIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl

Origin of Product

United States

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